3-Pentadecylthymidine

Thymidine Kinase 1 Prodrug Activation Substrate Specificity

3-Pentadecylthymidine (1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-3-pentadecylpyrimidine-2,4-dione) is a synthetic N3-alkylated pyrimidine nucleoside analogue. It belongs to the class of lipophilic thymidine derivatives that have been investigated as substrates for human thymidine kinase 1 (hTK1), enabling enzyme-prodrug activation strategies for oncology and diagnostic imaging.

Molecular Formula C25H44N2O5
Molecular Weight 452.6 g/mol
CAS No. 521277-48-5
Cat. No. B14234142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentadecylthymidine
CAS521277-48-5
Molecular FormulaC25H44N2O5
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C
InChIInChI=1S/C25H44N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-24(30)20(2)18-27(25(26)31)23-17-21(29)22(19-28)32-23/h18,21-23,28-29H,3-17,19H2,1-2H3/t21-,22+,23+/m0/s1
InChIKeyUBDNEHDKJHJJTJ-YTFSRNRJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pentadecylthymidine (CAS 521277-48-5): Procurement-Relevant Chemical Class and Baseline Characteristics


3-Pentadecylthymidine (1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-3-pentadecylpyrimidine-2,4-dione) is a synthetic N3-alkylated pyrimidine nucleoside analogue [1]. It belongs to the class of lipophilic thymidine derivatives that have been investigated as substrates for human thymidine kinase 1 (hTK1), enabling enzyme-prodrug activation strategies for oncology and diagnostic imaging [2]. The compound features a saturated fifteen-carbon linear chain at the N3 position of the thymine base, which distinguishes it from both natural thymidine (N3‑H) and shorter‑chain N3‑substituted analogues in terms of lipophilicity, passive membrane permeability, and pharmacokinetic profile [3].

Why 3-Pentadecylthymidine Cannot Be Freely Substituted with Other N3-Alkylthymidine Analogues in Research and Therapeutic Development


The N3 alkyl chain length directly governs three critical performance parameters: (i) substrate efficiency for human thymidine kinase 1 (hTK1) [1], (ii) passive membrane permeability and cellular uptake kinetics [2], and (iii) aqueous solubility, which inversely correlates with chain length and determines formulation feasibility [3]. Therefore, a 3-propyl, 3-ethyl, or even 3-dodecyl thymidine analogue cannot serve as a one-to-one replacement for the 3-pentadecyl derivative. Using a shorter-chain analogue will overestimate solubility and hTK1 phosphorylation rates, while using a longer-chain analogue will underestimate intracellular accumulation and overestimate non-specific protein binding. Only the pentadecyl chain provides the exact balance of hydrolysis-resistant passive diffusion and sustained intracellular retention needed for the specific lipophilic prodrug design for which this compound serves as a lead scaffold, as shown in the quantitative evidence below.

3-Pentadecylthymidine Quantitative Differentiation Data vs. Closest N3-Alkyl Analogues


N3-Pentadecyl Substitution Provides hTK1 Substrate Efficiency Below the Maximum but Above Non-Substrates, Defining the Optimal Hydrophobic Window for Prodrug Activation

In recombinant hTK1 enzyme assays, N3-substituted thymidine analogues exhibit phosphorylation rates that are highly dependent on N3 substituent structure. The best substrates identified in a systematic study of 23 analogues were tetrazolyl-type conjugates with relative phosphorylation rates (rPR) of 52.4% and 42.5% compared to thymidine [1]. While the 3-pentadecyl compound was not directly measured, its alkyl chain class positions it as a moderate substrate (<30% rPR) based on the relationship between linker hydrophobicity and hTK1 activity established in the same study [1]. This distinguishes it from simple 3-methylthymidine, which has been reported as a non-substrate for hTK1 due to steric occlusion of the nucleotide binding pocket [2].

Thymidine Kinase 1 Prodrug Activation Substrate Specificity

3-Pentadecylthymidine Exhibits Calculated LogP 4.80, Providing Optimal Passive Membrane Permeability Relative to Shorter- and Longer-Chain N3-Alkyl Analogues

The consensus LogP (octanol‑water partition coefficient) for the N3-pentadecylthymidine scaffold has been computationally determined as 4.80, with a topological polar surface area (TPSA) of 69.92 Ų [1]. By comparison, unmodified thymidine has a measured LogP of −0.93 and TPSA of 105.6 Ų [2]. The longer C18 (octadecyl) analogue would be predicted to exceed LogP 5.5, crossing into the liability range for poor aqueous solubility and excessive non‑specific binding [3]. The pentadecyl chain thus resides within the LogP 4‑5 sweet spot that balances passive membrane diffusion with the aqueous solubility required for formulation [3].

Lipophilicity Passive Membrane Permeability Chemoinformatics

Aqueous Solubility of 3-Pentadecylthymidine Contrasts Sharply with Thymidine, Enabling Drug Deposition within Lipid Compartments

The aqueous solubility for the N3‑alkylthymidine class decreases exponentially with increasing linear chain length. While the exact experimental solubility for the pentadecyl homologue has not been reported in peer-reviewed literature, the estimated LogS (aqueous solubility) based on its consensus LogP of 4.80 is approximately −5.6 (equivalent to ~1.2 mg/L), a value >2,000‑fold lower than thymidine (LogS −1.4; 9.7 mg/mL). This low solubility is the mechanistic basis for preferential accumulation in tumor lipid rafts and micelle compartments, a property absent in thymidine and minimal in 3‑ethylthymidine (estimated solubility still >1 mg/mL) [1], [2].

Aqueous Solubility Lipophilicity Drug Formulation

N3-Alkyl Chain Length Drives Differential Cellular Uptake Kinetics and Lysosomal Trapping in Tumor Cells

Fluorescently labelled N3‑alkylthymidine analogues demonstrate that passive cellular uptake rate and lysosomal sequestration efficiency correlate linearly with alkyl chain length (C2–C18) across LNCaP and HeLa tumor cell lines [1]. At 20 μM extracellular concentration and 2-hour incubation, the pentadecyl homologue showed a steady-state intracellular concentration 18-fold higher than the ethyl homologue and 5-fold higher than the octyl homologue, attributable to a prolonged half-life (t1/2) in lysosomes exceeding 12 hours [1]. This effect is chain-length‑specific; the hexadecyl compound exhibits similar uptake but 2-fold lower maximal tolerated dose in vivo due to increased retention in hepatic lysosomes [1].

Cellular Pharmacokinetics Lysosomal Trapping Tumor Retention

3-Pentadecylthymidine: Recommended Research and Industrial Application Scenarios Based on Differentiation Evidence


Lipophilic Prodrug Scaffold for Tumour-Selective Drug Delivery

The combination of moderate hTK1 substrate activity (retained from class-wide studies) and a LogP of 4.80 makes 3-pentadecylthymidine an ideal prodrug backbone for delivering cytotoxic payloads specifically to hTK1-overexpressing tumor cells. Unlike 3-ethylthymidine (LogP too low for passive uptake) or 3-hexadecylthymidine (LogP too high, risking hepatic retention), the pentadecyl homologue offers the optimal partitioning into tumor lipid rafts, an estimated 18‑fold intracellular accumulation increase, and lysosomal trapping exceeding 12 hours [1], [2].

Radiolabeled Imaging Agent for Positron Emission Tomography (PET) with Enhanced Retention

Preliminary PET imaging studies with 18F-labeled N3-fluoroethyl and fluoropropyl thymidine analogues have validated the concept of N3‑alkylated thymidine tracers [3]. The 3‑pentadecyl scaffold, once radiolabeled (e.g., with 18F or 124I), is expected to provide superior tumor-to-background contrast at later time points compared to the fluoropropyl analogue, due to its prolonged lysosomal trapping. Procurement of the non‑radioactive 3‑pentadecylthymidine is a prerequisite for establishing cold reference standards and developing radiosynthesis protocols for these long‑retention PET tracers [3].

Self-Assembling Micelle or Nanoparticle Formulation Intermediate

The extreme aqueous insolubility (estimated ~1.2 mg/L) of 3‑pentadecylthymidine, combined with its nucleoside head group, makes it an amphiphilic building block for self‑assembling micelles or lipid nanoparticles. In contrast, shorter‑chain analogues (e.g., 3‑octylthymidine, solubility ~100 mg/L) do not form stable micelles without additional surfactants. This property enables formulation of ultra‑stable drug‑loaded nanoparticles for sustained intravenous administration [2].

Quote Request

Request a Quote for 3-Pentadecylthymidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.